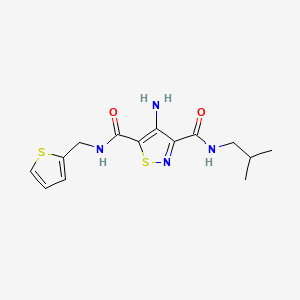
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide, also known as 4-AIBT, is a synthetic compound with potential applications in a wide range of scientific research fields. It is a heterocyclic compound consisting of a thiazole ring, two carboxamide groups, and an isobutyl substituent. 4-AIBT has been studied extensively for its potential applications in drug discovery and development, as well as in other fields such as biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been studied extensively for its potential applications in drug discovery and development. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has also been studied for its potential use as an anti-cancer agent, as it has been found to induce apoptosis in a variety of cancer cell lines. In addition, 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been found to possess neuroprotective properties.
Mécanisme D'action
The mechanism of action of 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins and other inflammatory mediators, and 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been found to be a potent inhibitor of this enzyme. In addition, 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been found to induce apoptosis in a variety of cancer cell lines, suggesting that it may also have anti-cancer properties.
Biochemical and Physiological Effects
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been studied extensively for its potential applications in drug discovery and development. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been found to possess neuroprotective properties, suggesting that it may be useful in the treatment of neurodegenerative diseases. Furthermore, it has been found to induce apoptosis in a variety of cancer cell lines, suggesting that it may also have anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, which makes it an attractive option for use in research. In addition, it is a highly potent inhibitor of the enzyme COX-2, which makes it an attractive option for use in drug discovery and development. However, there are some limitations to the use of 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide in laboratory experiments. For example, it has been found to be toxic to some cell lines, which can limit its use in some experiments. In addition, it has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
The potential future directions for 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide are numerous. One potential direction is the development of more potent inhibitors of COX-2, which could be used in the treatment of inflammatory diseases. Another potential direction is the development of more effective anti-cancer agents, as 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been found to induce apoptosis in a variety of cancer cell lines. In addition, 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide could be used in the development of new neuroprotective agents, as it has been found to possess neuroprotective properties. Finally, 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide could be used in the development of new drugs for the treatment of neurodegenerative diseases, as it has been found to possess neuroprotective properties.
Méthodes De Synthèse
The synthesis of 4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide has been studied extensively, and several methods have been developed to produce it. The most commonly used method involves the reaction of 4-aminobutyl-2-thiophenecarboxylic acid with isothiocyanate under basic conditions. This reaction is followed by the addition of a base, such as potassium hydroxide, to form the desired product. Other methods such as the reaction of 4-aminobutyl-2-thiophenecarboxylic acid with isothiocyanates in the presence of an amine catalyst have also been developed.
Propriétés
IUPAC Name |
4-amino-3-N-(2-methylpropyl)-5-N-(thiophen-2-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-8(2)6-16-13(19)11-10(15)12(22-18-11)14(20)17-7-9-4-3-5-21-9/h3-5,8H,6-7,15H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJUQWNSOCGNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N~3~-isobutyl-N~5~-(2-thienylmethyl)isothiazole-3,5-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

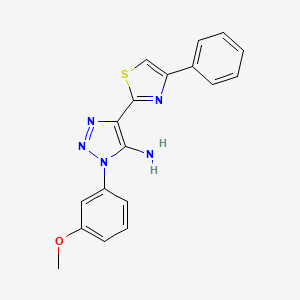
![3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2460493.png)
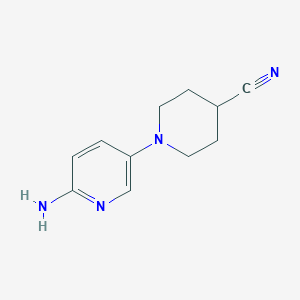
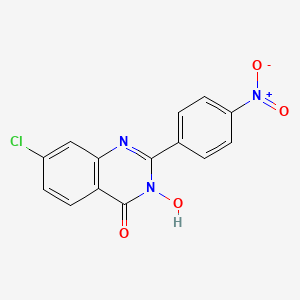
![4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile](/img/structure/B2460497.png)
![N-(3-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2460498.png)



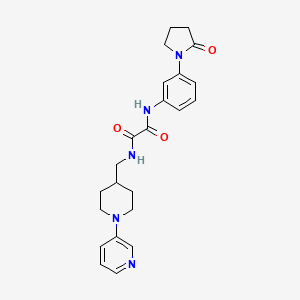
![Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2460506.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2460507.png)

![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2460509.png)